molecular formula C10H11ClN2O3 B15327656 Acetic acid, 2-chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]-, methyl ester

Acetic acid, 2-chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]-, methyl ester

Katalognummer: B15327656
Molekulargewicht: 242.66 g/mol
InChI-Schlüssel: IPYYPYTUZHFTKC-UKTHLTGXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate is an organic compound with the molecular formula C10H11ClN2O3. It is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate typically involves the reaction of 4-methoxyphenylhydrazine with methyl 2-chloroacetate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like acetonitrile or tetrahydrofuran (THF). The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .

Wissenschaftliche Forschungsanwendungen

Methyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a precursor for drug development.

    Biological Research: It is used in studies involving enzyme inhibition and protein interactions.

    Industrial Applications: The compound is used in the production of various chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 2-chloro-2-(2-(4-hydroxyphenyl)hydrazono)acetate
  • Methyl 2-chloro-2-(2-(4-nitrophenyl)hydrazono)acetate
  • Methyl 2-chloro-2-(2-(4-aminophenyl)hydrazono)acetate

Uniqueness

Methyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry .

Eigenschaften

Molekularformel

C10H11ClN2O3

Molekulargewicht

242.66 g/mol

IUPAC-Name

methyl (2E)-2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate

InChI

InChI=1S/C10H11ClN2O3/c1-15-8-5-3-7(4-6-8)12-13-9(11)10(14)16-2/h3-6,12H,1-2H3/b13-9+

InChI-Schlüssel

IPYYPYTUZHFTKC-UKTHLTGXSA-N

Isomerische SMILES

COC1=CC=C(C=C1)N/N=C(\C(=O)OC)/Cl

Kanonische SMILES

COC1=CC=C(C=C1)NN=C(C(=O)OC)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.